molecular formula C15H13FS B14312533 [(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene CAS No. 116109-47-8

[(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene

Cat. No.: B14312533
CAS No.: 116109-47-8
M. Wt: 244.3 g/mol
InChI Key: FZGCPURQCHTVCC-UHFFFAOYSA-N
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Description

[(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene is an organic compound characterized by a cyclopropyl group attached to a benzene ring, with a fluorine atom and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a thiolation reaction, where a thiol reacts with an appropriate electrophile.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is oxidized to a sulfoxide or sulfone.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of [(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the sulfanyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The cyclopropyl group may also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

[(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene can be compared with other similar compounds such as:

    [(1-Fluoro-2-phenylcyclopropyl)sulfonyl]benzene: This compound has a sulfonyl group instead of a sulfanyl group, which can affect its reactivity and applications.

    [(1-Fluoro-2-phenylcyclopropyl)thio]benzene:

    [(1-Fluoro-2-phenylcyclopropyl)oxy]benzene: The presence of an oxy group can alter the compound’s interactions and stability.

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

116109-47-8

Molecular Formula

C15H13FS

Molecular Weight

244.3 g/mol

IUPAC Name

(1-fluoro-2-phenylcyclopropyl)sulfanylbenzene

InChI

InChI=1S/C15H13FS/c16-15(17-13-9-5-2-6-10-13)11-14(15)12-7-3-1-4-8-12/h1-10,14H,11H2

InChI Key

FZGCPURQCHTVCC-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)SC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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